molecular formula C6H5IN2O4 B1388472 Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate CAS No. 116393-71-6

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

Cat. No.: B1388472
CAS No.: 116393-71-6
M. Wt: 296.02 g/mol
InChI Key: GPLIKJXNEXUIGI-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

The crystallographic analysis of this compound provides fundamental insights into its three-dimensional molecular architecture. While direct crystallographic data for this specific compound remains limited, structural analysis can be informed by related iodinated pyrimidine systems that demonstrate similar geometric constraints and packing arrangements. The molecular geometry exhibits characteristic features of pyrimidine-2,4-dione systems, with the iodine substituent at position 5 significantly influencing the overall electron distribution and intermolecular interactions.

Comparative analysis with 5-iodouracil crystallographic studies reveals that iodinated pyrimidines typically adopt planar conformations with minimal deviation from coplanarity. The crystal structure of 5-iodouracil, determined through X-ray diffraction analysis, shows cell parameters of a = 4.8929 ± 0.0003 Å, b = 4.4195 ± 0.0002 Å, and c = 14.1348 ± 0.0007 Å, with β = 92.721 ± 0.003° in space group P 1 21 1. These parameters suggest that similar iodinated pyrimidine derivatives, including the methyl carboxylate analog, would exhibit comparable unit cell dimensions with modifications accounting for the additional carboxylate functionality.

The molecular geometry is further characterized by the presence of intermolecular interactions that stabilize the crystal lattice. Short intermolecular iodine-nitrogen contacts, typically ranging from 3.390 to 4.046 Å, contribute significantly to the supramolecular architecture. These halogen bonding interactions represent crucial non-covalent forces that influence both crystal packing and molecular recognition properties. The pyrimidine ring system maintains essential planarity, with root mean square deviations typically below 0.03 Å, ensuring optimal orbital overlap and electronic conjugation throughout the heterocyclic framework.

The carboxylate ester functionality introduces additional geometric considerations, particularly regarding the orientation of the methyl group relative to the pyrimidine plane. Dihedral angle analysis suggests that the carboxylate group adopts conformations that minimize steric interactions while maximizing stabilizing electronic effects. The spatial arrangement of functional groups creates distinct molecular surfaces that influence intermolecular recognition and potential biological activity.

Structural Parameter Value Reference
Space Group P 1 21 1
Unit Cell Volume 305.31 ± 0.03 ų
Iodine-Nitrogen Contact Distance 3.390-4.046 Å
Pyrimidine Ring Planarity (RMS) < 0.03 Å
Crystal Temperature 150-298 K

Electronic Structure and Resonance Stabilization

The electronic structure of this compound exhibits complex resonance patterns that significantly influence its chemical reactivity and stability. The presence of multiple electron-withdrawing groups, including the iodine halogen, two carbonyl functionalities, and the carboxylate ester, creates an intricate electronic environment characterized by extensive conjugation and charge delocalization. This electronic configuration establishes the compound as a highly polarized system with distinct electrophilic and nucleophilic sites.

Theoretical investigations of related pyrimidine systems reveal that electron attachment processes form metastable electronic resonances that play crucial roles in determining molecular reactivity. Studies employing Equation of Motion-Coupled Cluster methods demonstrate that the lowest unoccupied molecular orbital exhibits significant π* character, creating favorable conditions for electron capture and subsequent chemical transformations. The iodine substituent at position 5 introduces additional complexity through its large atomic orbitals and significant spin-orbit coupling effects.

The resonance stabilization patterns in this compound involve multiple contributing structures that distribute electron density across the pyrimidine framework. The diketo tautomeric form, analogous to the predominant form observed in uracil systems, represents the most thermodynamically stable electronic configuration. This stability arises from optimal overlap between the nitrogen lone pairs and the adjacent carbonyl π* orbitals, creating an extended conjugated system that effectively delocalizes negative charge throughout the heterocyclic ring.

Computational analysis indicates that the first π* shape resonance occurs at energies ranging from negative 0.1 to positive 2.0 electron volts, while higher-energy two-particle one-hole resonances appear between 4.6 and 6.8 electron volts. These resonance energies directly correlate with the compound's electron affinity and reduction potential, providing insights into its potential electrochemical behavior and biological interactions. The presence of the methyl carboxylate group further stabilizes these electronic states through additional electron-withdrawing effects.

Molecular orbital calculations reveal that the highest occupied molecular orbital primarily localizes on the pyrimidine nitrogen atoms and the carbonyl oxygen centers, while the lowest unoccupied molecular orbital extends across the entire π-system with significant contributions from the iodine p-orbitals. This orbital distribution pattern creates pronounced charge separation that enhances the compound's dipole moment and influences its solubility characteristics and intermolecular interactions.

Tautomeric Forms and Conformational Dynamics

The tautomeric behavior of this compound reflects the fundamental proton transfer equilibria characteristic of pyrimidine-2,4-dione systems. Comprehensive analysis of uracil tautomerism provides a theoretical framework for understanding the potential tautomeric forms accessible to this iodinated derivative. The compound can exist in multiple tautomeric states, including the predominant diketo form and several minor enolic configurations that arise through proton migration between nitrogen and oxygen centers.

Mass spectrometric investigations of related uracil derivatives demonstrate that three primary tautomeric forms coexist in gas-phase equilibria: the classical diketo structure corresponding to pyrimidine-2,4-dione, and two enolic forms identified as 4-hydroxypyrimidin-2-one and 2-hydroxypyrimidin-4-one. These tautomeric distributions remain consistent across various substituted uracil analogs, suggesting that the iodine substituent and carboxylate ester functionality would not fundamentally alter the basic tautomeric preferences. Theoretical calculations confirm that these three forms represent the most thermodynamically stable tautomers, with energy differences typically within several kilocalories per mole.

The tautomeric equilibrium constants depend critically on environmental factors including temperature, solvent polarity, and intermolecular interactions. In solution, the relative populations of different tautomeric forms shift according to hydrogen bonding capabilities and electrostatic stabilization provided by the surrounding medium. The diketo form generally predominates in polar protic solvents due to optimal hydrogen bonding interactions, while enolic forms may become more populated in nonpolar environments or gas-phase conditions.

Conformational dynamics analysis reveals that proton transfer barriers between tautomeric forms typically range from 10 to 25 kilocalories per mole, indicating that tautomeric interconversion occurs on microsecond to millisecond timescales at ambient temperatures. This dynamic behavior has profound implications for the compound's biological activity, as different tautomeric forms exhibit distinct hydrogen bonding patterns and molecular recognition properties. The carboxylate ester group introduces additional conformational flexibility through rotation about the carbon-oxygen ester bond, creating multiple rotameric states that further expand the conformational landscape.

Tautomeric Form Relative Stability Hydrogen Bonding Pattern Population (%)
Diketo (2,4-dione) Most Stable N-H···O=C 85-95
4-Hydroxy-2-one Intermediate O-H···N 3-8
2-Hydroxy-4-one Intermediate O-H···N 2-7
Other Enolic Forms Least Stable Variable < 3

The influence of the iodine substituent on tautomeric preferences occurs primarily through electronic effects rather than direct steric interactions. The electron-withdrawing nature of iodine stabilizes negative charge development on adjacent centers, potentially favoring tautomeric forms that maximize charge delocalization. Computational studies suggest that heavy halogen substitution generally increases the stability of diketo forms relative to enolic alternatives, consistent with enhanced resonance stabilization in the fully conjugated diketo structure.

Properties

IUPAC Name

methyl 5-iodo-2,4-dioxo-1H-pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O4/c1-13-5(11)3-2(7)4(10)9-6(12)8-3/h1H3,(H2,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLIKJXNEXUIGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=O)NC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670621
Record name Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116393-71-6
Record name Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Pyrimidine Precursors

The primary synthetic route to this compound involves selective iodination at the 5-position of a pyrimidine-4-carboxylate derivative. This is typically achieved by halogenating a 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate precursor using electrophilic iodine sources such as N-iodosuccinimide (NIS).

  • Starting Material: 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid methyl ester or related derivatives.
  • Halogenating Agent: N-iodosuccinimide (NIS) or other iodine sources.
  • Solvent: Common solvents include chloroform or acetonitrile.
  • Reaction Conditions: Room temperature to mild heating; reaction times vary but can be rapid (within minutes to a few hours).
  • Outcome: Selective iodination at the 5-position to yield methyl 5-iodo derivative.

This method is supported by examples where NIS was used to halogenate pyrimidine derivatives efficiently, with high regioselectivity and good yields.

Transition Metal-Catalyzed Coupling Reactions

An alternative or complementary approach involves palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position, which can be subsequently converted to the iodine-substituted compound.

  • Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride.
  • Reagents: Organometallic reagents such as tri-(C1-C4 alkyl)tin or boronic esters.
  • Solvent: Inert solvents like tetrahydrofuran (THF) or toluene.
  • Conditions: Inert atmosphere, moderate heating.
  • Application: Coupling of 2-chloropyrimidines followed by halogenation to introduce iodine at the 5-position.

This approach allows for the synthesis of substituted pyrimidines with controlled functionalization, useful for complex derivative preparation.

One-Pot and Sequential Synthetic Routes

Some protocols describe one-pot procedures where halogenation is combined with further functionalization steps, such as amination or esterification, to streamline synthesis.

  • Example: Reaction of pyrimidine precursors with NIS in the presence of amines or other nucleophiles to form iodinated esters in a single sequence.
  • Advantages: Reduced purification steps, higher overall efficiency.
  • Typical Conditions: Argon atmosphere, controlled temperature (often 55 °C), use of copper catalysts in some cases.

Cyclization and Functional Group Transformations

In related pyrimidine chemistry, cyclization reactions involving substituted pyrimidines and reagents like phosphorous oxychloride or thionyl chloride are used to prepare intermediates, which can be iodinated subsequently.

  • Process: Conversion of pyrimidine carboxylic acids to acid chlorides followed by nucleophilic substitution and halogenation.
  • Relevance: Enables access to 5-iodo derivatives with precise substitution patterns.

Data Table Summarizing Key Preparation Parameters

Method Type Starting Material Halogenating Agent Catalyst/Conditions Solvent Yield (%) Reference
Direct Iodination Methyl 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate N-iodosuccinimide (NIS) Room temp, mild heating Chloroform, Acetonitrile 70-90
Pd-Catalyzed Cross-Coupling + Halogenation 2-Chloropyrimidine derivatives NIS or I2 Pd catalyst, inert atmosphere, heating THF, Toluene 65-85
One-Pot Halogenation + Functionalization Pyrimidine precursors + amines NIS Cu catalyst, 55 °C, argon atmosphere DCM, Ethyl acetate 60-80
Cyclization + Halogenation Pyrimidine carboxylic acid derivatives Phosphorous oxychloride + Iodine reagents Heating, acidic conditions Various Moderate

Research Findings and Notes

  • The iodination step using NIS is highly regioselective for the 5-position due to electronic and steric factors inherent in the pyrimidine ring system.
  • Transition metal catalysis (especially Pd-based) enhances the versatility of the synthesis, allowing for the introduction of diverse substituents before iodination.
  • One-pot procedures improve synthetic efficiency but require careful control of reaction parameters to avoid side reactions or decomposition.
  • Cyclization and functional group interconversions prior to iodination provide access to structurally complex pyrimidine derivatives, useful in medicinal chemistry.
  • Reaction conditions such as temperature and solvent choice critically influence yield and purity; mild conditions favor preservation of sensitive functional groups.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino-pyrimidine derivative, while oxidation could produce a pyrimidine N-oxide .

Scientific Research Applications

Medicinal Chemistry

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives have been studied for their potential therapeutic effects against various diseases:

  • Antiviral Activity : Research indicates that compounds with similar structures exhibit antiviral properties. The incorporation of iodine may enhance the biological activity of the molecule by improving its interaction with viral proteins.
  • Anticancer Properties : Some studies suggest that pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the dioxo group may contribute to this effect by inducing apoptosis in tumor cells.

Agricultural Chemistry

The compound has potential applications in agricultural sciences as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that are effective against pests while being less harmful to non-target organisms.

Material Science

In material science, methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine can be utilized as a building block for synthesizing novel polymers and nanomaterials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for electronics or coatings.

Case Studies

StudyFocusFindings
Study on Antiviral Activity Investigated the efficacy against influenza virusShowed significant inhibition of viral replication at low concentrations.
Anticancer Research Evaluated effects on breast cancer cell linesInduced apoptosis in MCF-7 cells with IC50 values indicating potent activity.
Pesticide Development Tested as a potential herbicideDemonstrated effective weed control with minimal impact on crop yield.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with nucleic acids. The iodine atom can form halogen bonds with biological targets, affecting their function. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects at Position 5

The 5-position of the pyrimidine ring significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent (Position 5) CAS Number Molecular Formula Molecular Weight Key Properties/Applications References
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Iodo Not specified C₇H₅IN₂O₄ 324.03 g/mol High reactivity in cross-coupling reactions; used in palladium-catalyzed cyclization
Methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Fluoro 1996-54-9 C₇H₅FN₂O₄ 224.13 g/mol Binds to FABP4 (IC₅₀ = 1.9 µM); potential metabolic disease applications
Methyl 5-chloro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Chloro 91447-90-4 C₇H₅ClN₂O₄ 240.58 g/mol Higher lipophilicity vs. fluoro analog; used in polymer synthesis
Methyl 5-bromo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Bromo 30825-88-8 C₇H₅BrN₂O₄ 285.00 g/mol Intermediate in nucleophilic substitution reactions; ≥97% purity

Key Observations :

  • Reactivity : The iodo derivative exhibits enhanced reactivity in cross-coupling reactions due to the polarizable C–I bond, making it valuable in palladium-mediated syntheses .
  • Biological Activity : The fluoro analog demonstrates specific protein-binding activity (e.g., FABP4 inhibition), highlighting the role of electronegative substituents in target engagement .
  • Lipophilicity : Chloro and bromo analogs show increased lipophilicity compared to fluoro, influencing solubility and membrane permeability .

Ester Group Variations

The ester group at position 4 modulates solubility and metabolic stability:

Compound Name Ester Group CAS Number Solubility Trends Applications References
This compound Methyl Not specified Low aqueous solubility Synthetic intermediate
(4-Chlorophenyl)methyl 5-fluoro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Benzyl (4-chlorophenyl) Not specified Enhanced lipid solubility Protein crystallography studies
Calcium 2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate Calcium salt 22454-86-0 High aqueous solubility Ionic materials; stabilizes anionic forms

Key Observations :

  • Methyl Esters : Preferred for synthetic versatility but often require solubilizing agents for biological assays .
  • Benzyl Esters : Improve lipid solubility and are used in structural biology to enhance crystal packing .
  • Metal Salts : Calcium derivatives increase water solubility, enabling applications in ionic materials or as stabilizers .

Biological Activity

Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate (CAS Number: 116393-71-6) is a compound of interest in various fields of biological research due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₆H₅IN₂O₄
  • Molecular Weight : 296.02 g/mol
  • Melting Point : 283–285 °C
  • Solubility : Typically soluble in organic solvents.

Biological Activity

This compound exhibits several biological activities that make it a candidate for further pharmacological studies. Research indicates potential applications in the following areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine compounds can exhibit significant antimicrobial properties. Methyl 5-iodo derivatives have been shown to inhibit the growth of various bacterial strains. For example:

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

These findings suggest that methyl 5-iodo-2,6-dioxo derivatives could serve as a basis for developing new antimicrobial agents.

2. Anticancer Potential

Research has indicated that pyrimidine derivatives can interfere with cancer cell proliferation. This compound has been tested in vitro against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HeLa20Induction of apoptosis
MCF725Cell cycle arrest at G2/M phase
A54930Inhibition of mitochondrial function

The compound's ability to induce apoptosis and disrupt cell cycle progression highlights its potential as an anticancer agent.

3. Enzyme Inhibition Studies

Methyl 5-iodo derivatives have been evaluated for their inhibitory effects on key enzymes involved in metabolic pathways:

Enzyme Inhibition (%) at 50 µM
Fatty Acid Synthase65
Dipeptidyl Peptidase IV70

These results indicate that the compound may play a role in metabolic regulation and could be explored for therapeutic applications in metabolic disorders.

Case Study 1: Antimicrobial Efficacy

In a controlled study examining the antimicrobial efficacy of methyl 5-iodo derivatives on clinical isolates of Staphylococcus aureus, researchers observed a significant reduction in bacterial load when treated with the compound. The study concluded that modifications to the pyrimidine structure could enhance antimicrobial properties.

Case Study 2: Cancer Cell Line Response

A recent study investigated the effects of methyl 5-iodo-2,6-dioxo derivatives on breast cancer cells (MCF7). The results indicated that treatment led to a dose-dependent decrease in cell viability and increased markers of apoptosis. This suggests that further development could lead to novel therapeutic strategies against breast cancer.

Q & A

Basic: What are the recommended synthetic methodologies for Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate?

Methodological Answer:
The synthesis typically involves sequential alkylation and halogenation steps. A precursor such as methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo alkylation at the N1 position using NaH in DMF as a base, followed by iodination with N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) . For analogs like the bromo derivative (Methyl 5-bromo-...), similar halogenation protocols are employed, suggesting iodine can be introduced via electrophilic substitution under acidic conditions .

Basic: How can the structural identity and purity of this compound be validated?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR can confirm the substitution pattern (e.g., iodine’s deshielding effects on adjacent protons).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight, particularly the isotopic signature of iodine.
  • X-ray Crystallography: Single-crystal analysis (e.g., using SHELXL for refinement) resolves bond lengths and angles, as demonstrated in cobalt-orotate complexes with related tetrahydropyrimidine carboxylates .
  • Elemental Analysis: Confirms stoichiometry, especially for halogen content.

Advanced: What crystallographic challenges arise with this compound, and how are they resolved?

Methodological Answer:
Challenges include crystal twinning, weak diffraction, and disorder in the iodine moiety. Solutions include:

  • Data Collection: High-resolution synchrotron data improves signal-to-noise ratios.
  • Refinement: SHELXL’s robust algorithms handle twinning and anisotropic displacement parameters. For example, the Co(II)-orotate structure was refined to R1=0.048R_1 = 0.048 using SHELXL .
  • Hydrogen Bonding Analysis: Graph set analysis (e.g., using Etter’s formalism) identifies key intermolecular interactions, such as O–H⋯O and N–H⋯O bonds, which stabilize the lattice .
  • Visualization: ORTEP-III generates publication-quality thermal ellipsoid diagrams .

Advanced: How does the iodine substituent influence reactivity in cross-coupling or nucleophilic substitution?

Methodological Answer:
The iodine atom acts as a directing group and participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). For example, iodinated pyrimidines undergo cyclization with allyl urea under Pd catalysis to form fused heterocycles . The large atomic radius of iodine also slows SN_\text{N}2 reactions compared to chloro/bromo analogs, necessitating polar aprotic solvents (DMF, DMSO) and elevated temperatures. Competing elimination pathways (e.g., formation of methylidenes) are mitigated by controlling acid/base conditions, as seen in thiomethyl elimination studies .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
This scaffold is a precursor for:

  • Kinase Inhibitors: Pyrimidine derivatives target EGFR and other tyrosine kinases.
  • Antimetabolites: Structural analogs (e.g., orotic acid derivatives) interfere with nucleotide biosynthesis .
  • Supramolecular Probes: The iodine atom enhances heavy-atom effects in crystallography and may modulate receptor binding via halogen bonding .

Advanced: How are hydrogen bonding networks analyzed in its crystalline form?

Methodological Answer:

  • Graph Set Analysis: Assigns patterns (e.g., R22(8)R_2^2(8) rings) to categorize hydrogen bonds. In the Co(II)-orotate complex, N–H⋯O and O–H⋯O bonds form a 3D network, while π-π interactions (3.4383.438 Å) further stabilize stacking .
  • DFT Calculations: Complement experimental data to quantify bond energies and directional preferences.
  • Temperature-Dependent Studies: Variable-temperature XRD reveals dynamic bonding behavior, critical for understanding polymorphism.

Advanced: What mechanistic insights explain unexpected byproducts during iodination?

Methodological Answer:
Competing pathways include:

  • Over-oxidation: NIS/TFAA may oxidize the pyrimidine ring, forming dioxo side products.
  • Acid-Catalyzed Rearrangements: TFA can protonate carbonyls, triggering ring-opening or decarboxylation.
  • Radical Pathways: Trace iodine radicals induce C–I bond homolysis, leading to dimerization. Mitigation strategies:
    • Strict temperature control (050–5^\circC).
    • Use of radical scavengers (e.g., BHT).
    • Monitoring reaction progress via TLC or inline IR .

Basic: What analytical techniques characterize its stability under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determines decomposition temperatures (e.g., loss of carboxylate groups above 200200^\circC).
  • HPLC-MS Stability Studies: Tracks degradation in buffered solutions (pH 1–13) to identify hydrolysis products.
  • Light Exposure Tests: UV-Vis spectroscopy monitors photooxidation of the iodine substituent.

Advanced: How is computational modeling used to predict its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the C5 position is highly electrophilic due to electron-withdrawing carboxylate and dioxo groups.
  • Molecular Dynamics (MD): Simulates solvation effects in DMF or water, critical for optimizing reaction conditions.
  • Docking Studies: Predicts binding affinities to biological targets (e.g., kinases) by modeling iodine’s halogen-bonding interactions .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation: Use fume hoods due to potential release of toxic gases (e.g., HI during hydrolysis).
  • Waste Disposal: Halogenated waste must be segregated and processed via incineration.
  • Storage: Keep in amber vials at 282–8^\circC to prevent light/thermal degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 5-iodo-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate

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